3-(1-ethyl-1H-imidazol-2-yl)propanoic acid
Description
Overview of Heterocyclic Compounds in Organic Synthesis
Heterocyclic compounds represent a vast and diverse class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. ijpsjournal.comnih.gov These non-carbon atoms, known as heteroatoms, are typically nitrogen, oxygen, or sulfur. nih.gov This structural feature imparts distinct physical and chemical properties compared to their all-carbon (carbocyclic) counterparts. nih.gov Heterocyclic compounds are ubiquitous in nature and are fundamental to the life sciences. ijpsjournal.com Their frameworks are found in essential biomolecules, including nucleic acids, the majority of vitamins, biomass such as cellulose, and numerous alkaloids. wikipedia.org
In the realm of organic synthesis, heterocyclic compounds are of paramount importance. researchgate.net They serve as versatile building blocks for constructing more complex molecules and are integral to the pharmaceutical and materials science industries. researchgate.netnih.gov A significant percentage of all known organic compounds are heterocyclic, and it is estimated that over half of all FDA-approved drugs contain a nitrogen-based heterocyclic ring. ijpsjournal.com The unique reactivity and electronic properties of these rings allow for a wide array of chemical transformations, making them a cornerstone of modern medicinal chemistry. nih.govekb.eg
Historical Context and Evolution of Imidazole (B134444) Chemistry
The parent compound of the imidazole family was first reported in 1858 by the German chemist Heinrich Debus. wikipedia.org He synthesized it through the condensation of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), initially naming the compound "glyoxaline". wikipedia.org While various imidazole derivatives had been discovered in the 1840s, Debus's work marked the first synthesis of the core heterocycle. wikipedia.org This original method, though often resulting in low yields, is still utilized for creating certain C-substituted imidazoles. ijpsjournal.comwikipedia.org
Since its discovery, a variety of synthetic routes to the imidazole nucleus have been developed, reflecting the evolution of organic chemistry. These methods are often classified by the bonds formed to construct the ring. wikipedia.org Notable historical syntheses include:
Radiszewski Synthesis: Involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. ijpsjournal.com
Wallach Synthesis: Utilizes phosphorus oxychloride to react with N,N'-disubstituted oxamides, which are then reduced to form 1,2-disubstituted imidazoles. ijpsjournal.com
Van Leusen Imidazole Synthesis: A more modern approach that employs tosylmethyl isocyanide (TosMIC) and an aldimine in a cycloaddition reaction to produce imidazoles. ijpsjournal.comwikipedia.org
The imidazole ring is a fundamental component of many biologically crucial molecules, such as the amino acid histidine and the neurotransmitter histamine, underscoring its long-standing significance in biochemistry and pharmacology. wikipedia.orgekb.eg
Structural Diversity and Functional Group Transformations of Imidazoles
The imidazole ring is a five-membered, planar, aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ekb.egresearchgate.net It is considered an aromatic system due to the presence of a sextet of π-electrons. wikipedia.org This electronic configuration contributes to its stability and unique reactivity. Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The nitrogen at the 3-position is basic, while the proton on the nitrogen at the 1-position is acidic. wikipedia.org
The versatility of the imidazole core allows for extensive structural diversification. Functional groups can be introduced at various positions on the ring, leading to a vast library of derivatives. Key transformations include:
N-Alkylation and N-Acylation: The nitrogen atoms can be readily functionalized through reactions with alkyl halides or acyl chlorides. semanticscholar.org
Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation can occur on the carbon atoms of the ring, although the conditions must be carefully controlled due to the ring's reactivity. semanticscholar.org
Lithiation and Cross-Coupling: Directing groups can be used to achieve selective lithiation, typically at the C-2 position, creating an intermediate that can react with various electrophiles. semanticscholar.org This approach, along with modern cross-coupling reactions like the Suzuki coupling, provides a powerful strategy for synthesizing 1,2-disubstituted imidazoles. semanticscholar.org
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, further expanding its synthetic utility.
This capacity for diverse functionalization makes imidazole a "privileged structure" in medicinal chemistry, allowing chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activity. ijpsjournal.com
Rationale for Investigating Substituted Imidazole-Propanoic Acid Systems
The investigation of molecules combining an imidazole core with a propanoic acid side chain is driven by several strategic goals in medicinal and synthetic chemistry. The imidazole nucleus itself is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in compounds with a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. ijpsjournal.comnih.gov
Attaching a propanoic acid tail to this bioactive scaffold offers several rational advantages:
Modulation of Physicochemical Properties: The carboxylic acid group is highly polar and ionizable. Its inclusion can significantly alter a molecule's solubility, a key factor in drug formulation and bioavailability. ekb.eg By creating a more water-soluble derivative, researchers can improve a compound's suitability for biological testing and administration. ekb.eg
Prodrug Strategies: The propanoic acid moiety can be used to create prodrugs. For instance, similar structures like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid have been synthesized as mitochondria-targeted prodrugs, where cellular enzymes can process the side chain to release the active antioxidant molecule at a specific site. researchgate.netsemanticscholar.org
Bioisosteric Replacement and Spacing: The propanoic acid linker can act as a flexible spacer, positioning the imidazole ring for optimal interaction with a biological target, such as an enzyme or receptor. It can also serve as a bioisostere for other chemical groups to optimize a molecule's activity and ADME (absorption, distribution, metabolism, and excretion) profile.
Synthetic Handle: The carboxylic acid functional group is a versatile synthetic handle. It can be readily converted into esters, amides, and other functional groups, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. ekb.eg
Research on related 3-(2-alkyl-1H-imidazol-4-yl)-propionic acid derivatives has shown activity against Mycobacterium tuberculosis, further validating the rationale for exploring this structural class in the search for new therapeutic agents. ijpsjournal.comekb.egresearchgate.net
Scope and Objectives of Research on 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid
The specific compound, this compound, represents a distinct chemical entity within the broader class of imidazole derivatives. As a less-studied molecule, research focused on it would be foundational. The primary objectives would center on its synthesis, characterization, and the exploration of its fundamental chemical properties and potential as a building block for more complex systems.
The scope of such research would include:
Synthesis and Purification: Developing and optimizing a regioselective synthetic route to produce this compound with high purity. This would likely involve a multi-step process starting from simpler imidazole precursors, followed by alkylation of the nitrogen and introduction of the propanoic acid side chain at the C-2 position.
Structural Characterization: Unambiguously confirming the molecular structure using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS). Elemental analysis would provide definitive confirmation of its elemental composition.
Investigation of Physicochemical Properties: Quantifying key properties such as its acidity constant (pKa), solubility in various solvents, and stability under different conditions (pH, temperature). These data are crucial for any future application in materials science or medicinal chemistry.
Exploration as a Synthetic Intermediate: Utilizing the compound as a versatile building block. The carboxylic acid and the imidazole ring offer multiple reaction sites for further chemical modification, enabling the synthesis of novel, more complex molecules for various research applications.
Preliminary Biological Screening: Given the wide range of biological activities associated with the imidazole scaffold, a primary objective would be to screen this compound for potential therapeutic properties, such as antimicrobial, antifungal, or anti-inflammatory effects. nih.govresearchgate.net
Research Data Tables
Table 1: Physicochemical Properties of this compound
Note: As this is a less-common compound, many properties are computationally predicted rather than experimentally determined. These values are based on its known structure.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| XLogP3 (Predicted) | 0.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 4 | Calculated |
| IUPAC Name | 3-(1-ethylimidazol-2-yl)propanoic acid | IUPAC Nomenclature |
Table 2: Overview of Selected Imidazole Synthesis Methods
| Synthesis Method | Description | Key Reactants |
| Debus Synthesis | The original synthesis of the imidazole core. | Glyoxal, Formaldehyde, Ammonia |
| Radiszewski Synthesis | A condensation reaction forming the imidazole ring. | 1,2-dicarbonyl, Aldehyde, Ammonia |
| Wallach Synthesis | Forms substituted imidazoles from oxamides. | N,N'-disubstituted oxamide, Phosphorus oxychloride |
| Van Leusen Synthesis | A modern method involving a cycloaddition. | Tosylmethyl isocyanide (TosMIC), Aldimine |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-ethylimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVQGXFXRFWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid
Retrosynthetic Analysis of the 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.
Disconnection Strategies Involving the Imidazole (B134444) Ring
The central feature of the target molecule is the 1,2-disubstituted imidazole ring. Key retrosynthetic disconnections can be envisioned by cleaving the bonds forming the heterocyclic core. One common approach is to disconnect the C-N and C=N bonds, which leads back to acyclic precursors.
A primary disconnection strategy for the imidazole ring of this compound involves breaking the N1-C2 and C4-C5 bonds. This approach is based on the well-established Debus-Radziszewski imidazole synthesis, a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of ammonia (B1221849). guidechem.comwikipedia.org In this case, the retrosynthetic pathway would lead to glyoxal (B1671930), a suitable three-carbon aldehyde equivalent for the propanoic acid side chain, ethylamine (B1201723), and ammonia.
Another disconnection can be made at the C2-N3 and N1-C5 bonds. This strategy suggests a cyclization reaction of an N-ethylated aminoamidine derivative with a three-carbon electrophile bearing the propanoic acid moiety or its precursor.
A third approach involves disconnecting the N1-C2 and C2-N3 bonds, which points towards the reaction of an N-ethylated diamine with a suitable two-carbon unit that can be elaborated into the propanoic acid side chain.
| Disconnection Strategy | Precursors | Synthetic Approach |
| N1-C2 and C4-C5 Cleavage | Glyoxal, 3-oxopropanoic acid (or equivalent), Ethylamine, Ammonia | Debus-Radziszewski Synthesis |
| C2-N3 and N1-C5 Cleavage | N-Ethylaminoamidine, Propanoic acid derivative | Cyclization Reaction |
| N1-C2 and C2-N3 Cleavage | N-Ethylethylenediamine, Two-carbon electrophile | Condensation and Cyclization |
Disconnection Strategies Involving the Propanoic Acid Chain
The propanoic acid side chain at the C2 position of the imidazole ring offers several points for retrosynthetic disconnection. A straightforward approach is to disconnect the C2-Cα bond of the propanoic acid moiety. This leads to a 2-methyl-1-ethyl-1H-imidazole intermediate and a two-carbon synthon that can be introduced via various C-C bond-forming reactions.
Alternatively, the entire propanoic acid side chain can be considered as a single building block. This suggests a strategy where a pre-functionalized three-carbon chain is attached to the C2 position of the imidazole ring. For instance, a reaction between a 2-lithio-1-ethyl-1H-imidazole and a suitable three-carbon electrophile, such as a protected β-halopropionate, could form the desired carbon skeleton.
A different strategy involves the functionalization of a precursor molecule. For example, starting with 1-ethyl-1H-imidazole-2-carbaldehyde, a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion bearing an ester group could furnish an α,β-unsaturated ester. Subsequent reduction of the double bond would yield the propanoic acid ester, which can then be hydrolyzed to the final product. guidechem.com
| Disconnection Strategy | Intermediate | Synthetic Approach |
| C2-Cα Bond Cleavage | 2-Methyl-1-ethyl-1H-imidazole | Alkylation or Acylation followed by reduction |
| Full Side Chain Attachment | 1-Ethyl-1H-imidazole | Lithiation followed by reaction with a C3 electrophile |
| Functional Group Transformation | 1-Ethyl-1H-imidazole-2-carbaldehyde | Wittig/HWE reaction followed by reduction and hydrolysis |
Classical and Modern Approaches to Imidazole Ring Formation
The construction of the imidazole nucleus is a cornerstone of heterocyclic chemistry, with several classical and modern methods available that can be adapted for the synthesis of this compound.
Adaptations of the Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a powerful one-pot method for preparing substituted imidazoles. guidechem.comwikipedia.org A plausible adaptation for the synthesis of the target molecule would involve the reaction of glyoxal, a suitable precursor to the propanoic acid side chain such as 3-oxopropanoic acid or its ester, ethylamine, and ammonia. The reaction proceeds through the initial condensation of glyoxal with ammonia to form a diimine, which then reacts with the aldehyde and the primary amine to form the substituted imidazole ring. wikipedia.org The use of ethylamine in place of one equivalent of ammonia directs the formation of the N-ethyl substituted imidazole. wikipedia.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Glyoxal | 3-Oxopropanoic acid methyl ester | Ethylamine | Ammonia | Methyl 3-(1-ethyl-1H-imidazol-2-yl)propanoate |
Condensation Reactions for Imidazole Nucleus Construction
Condensation reactions provide a versatile route to the imidazole core. One such approach involves the condensation of an α-dicarbonyl compound with an aldehyde and two equivalents of an amine. For the synthesis of this compound, this could involve the reaction of glyoxal with an appropriate aldehyde that can be converted to the propanoic acid side chain, along with ethylamine and ammonia.
Another strategy employs the condensation of an α-hydroxyketone with an aldehyde and ammonia, followed by oxidation. Alternatively, the reaction of an α-haloketone with an amidine can also yield the imidazole ring. In the context of the target molecule, one could envision the reaction of an N-ethyl-substituted amidine with a 3-halo-2-oxopropanoic acid derivative.
Cyclization Reactions for Five-Membered Heterocycle Formation
The formation of the imidazole ring can also be achieved through various cyclization reactions. A common strategy is the cyclization of a 1,4-dicarbonyl compound or its equivalent with a source of nitrogen.
A potential route to this compound could involve the synthesis of an N-ethylated α-amino ketone or α-amino aldehyde derivative. This intermediate could then be cyclized with a suitable one-carbon synthon, such as formamidine (B1211174) or an orthoformate, to construct the imidazole ring.
Furthermore, the synthesis of a thioimidazole precursor, followed by desulfurization, presents another viable pathway. For instance, the reaction of an N-ethylated thiourea (B124793) with an α-halocarbonyl compound can lead to a 2-thioimidazole derivative. Subsequent oxidative or reductive desulfurization would then yield the desired imidazole. A related approach has been used in the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, where methimazole (B1676384) was reacted with 3-bromopropanoic acid. nih.gov
Strategies for Introducing the N-Ethyl Moiety
A crucial step in the synthesis of the target compound is the introduction of the ethyl group at the N1 position of the imidazole ring. This can be achieved either by alkylating a pre-existing imidazole precursor or by incorporating the ethyl group during the formation of the imidazole ring itself.
Alkylation of Imidazole Precursors
The direct alkylation of an imidazole ring is a common and versatile method for introducing N-substituents. nih.gov This typically involves the reaction of an imidazole derivative with an ethylating agent. The regioselectivity of this reaction, particularly in unsymmetrically substituted imidazoles, is influenced by steric and electronic factors, as well as the reaction conditions. otago.ac.nz
One potential pathway involves the N-alkylation of an imidazole compound already bearing the propanoic acid chain or a precursor ester at the C2 position. For instance, a compound like ethyl 3-(1H-imidazol-2-yl)propanoate could be treated with an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base. The choice of base and solvent is critical to control the regioselectivity and avoid unwanted side reactions. otago.ac.nz
A patent describes a method for N1 site alkylation of imidazole compounds using carbonic esters in the presence of a strong organic tertiary amine catalyst and an aromatic or dipolar aprotic solvent, offering a potentially high-yield and environmentally friendlier alternative to traditional methods that use toxic reagents like dimethyl sulfate. google.com Another approach involves the use of orthoesters as alkyl donors in the presence of an acid, which can lead to the direct synthesis of imidazolium (B1220033) ionic liquids, a related class of compounds. rsc.org
The reaction of imidazole with ethyl bromoacetate (B1195939) or ethyl bromopropionate in the presence of a base like sodium hydride (NaH) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been reported for the synthesis of related N-substituted imidazole esters. researchgate.net This method could be adapted for the N-ethylation of a C2-functionalized imidazole.
One-Pot Synthesis Incorporating the Ethyl Group
One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles. asianpubs.orgresearchgate.net These methods involve the simultaneous reaction of several starting materials to form the final product in a single step, often with high yields and reduced waste.
Methods for Propanoic Acid Chain Functionalization at the C2-Position of Imidazole
Introducing a propanoic acid chain at the C2 position of the imidazole ring is a key challenge. This can be approached through carbon-carbon bond formation reactions or by introducing a functional group that can be later converted to a carboxylic acid.
Carbon-Carbon Bond Formation via Coupling Reactions
Modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds. Palladium-catalyzed C-H activation and arylation/alkylation reactions have been successfully applied to imidazoles. nih.govacs.org A potential strategy would involve the direct C2-alkylation of N-ethylimidazole with a suitable three-carbon synthon. However, controlling the regioselectivity between the C2, C4, and C5 positions can be challenging. nih.gov
Alternatively, a pre-functionalized imidazole, such as 2-bromo-1-ethylimidazole, could be used as a substrate in a cross-coupling reaction. For instance, a Negishi or Suzuki coupling with an organozinc or organoboron reagent containing the propanoate moiety could be employed. The synthesis of 6-substituted 2-bromopyridine (B144113) compounds and their subsequent use in Suzuki, Ullmann, and Sonogashira couplings highlight the versatility of this approach for building complex heterocyclic structures. researchgate.net
Carboxylation and Ester Hydrolysis Techniques
Another strategy involves the introduction of a precursor to the carboxylic acid group, which is then converted in a final step. One such method is the C2-lithiation of N-ethylimidazole using a strong base like n-butyllithium, followed by quenching with a suitable electrophile. To introduce the propanoic acid chain, one could react the C2-lithiated species with a reagent like ethyl 3-bromopropanoate.
Once the ethyl ester of the target compound, ethyl 3-(1-ethyl-1H-imidazol-2-yl)propanoate, is synthesized, the final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, using a base like sodium hydroxide, is often preferred as it is an irreversible reaction and can lead to cleaner products. chemguide.co.uk The resulting sodium salt of the carboxylic acid can then be neutralized with a strong acid to yield the final product. chemguide.co.uk The enzymatic hydrolysis of similar beta-hydroxy esters has also been explored, offering a milder and potentially more selective alternative. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing the target molecule, several green approaches can be considered.
The use of ionic liquids as both solvents and catalysts has gained significant attention. researchgate.netresearchgate.net Imidazolium-based ionic liquids, in particular, have been shown to be effective in various organic transformations, including esterification and the synthesis of imidazole derivatives. rsc.orgfrontiersin.org Their low volatility and potential for recyclability make them attractive alternatives to traditional organic solvents.
Solvent-free reaction conditions, often facilitated by microwave irradiation or ultrasound, can lead to shorter reaction times, higher yields, and reduced waste. asianpubs.orgresearchgate.net These techniques have been successfully applied to the one-pot synthesis of substituted imidazoles.
Solvent-Free or Reduced-Solvent Reaction Conditions
In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. For the synthesis of imidazole derivatives, several solvent-free or reduced-solvent techniques have been investigated.
One such approach involves the direct carboxylation of an imidazole derivative. A patented method describes the synthesis of imidazole-4(5)-monocarboxylic acids by reacting an imidazole with carbon dioxide and an alkali metal carbonate at elevated temperatures (140–230 °C) and pressures (2–350 bar). google.com This process can be conducted in the absence of an organic solvent. google.com Adapting this for this compound would likely involve a two-step process: first, the synthesis of 1-ethylimidazole (B1293685), followed by a carboxylation-type reaction at the 2-position and subsequent elaboration to the propanoic acid side chain.
Another solvent-free approach is the use of microwave irradiation in multicomponent reactions. The synthesis of trisubstituted imidazoles has been achieved by condensing a dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, accelerated by microwave heating. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of forming the imidazole core without a solvent.
Solid-state grinding is another environmentally friendly technique that has been successfully applied to the synthesis of various imidazole derivatives, offering advantages such as high yields, simple setup, and mild reaction conditions. researchgate.netasianpubs.org
| Method | Reactants | Conditions | Advantages | Reference |
| Direct Carboxylation | Imidazole, CO₂, Alkali Metal Carbonate | 140–230 °C, 2–350 bar, Solvent-Free | High atom economy, solvent-free | google.com |
| Microwave-Assisted Synthesis | Benzil, Aldehyde, Ammonium Acetate | Microwave, Solvent-Free | Rapid reaction times, high yields | nih.gov |
| Solid-State Grinding | Aromatic Aldehyde, Benzil, Ammonium Acetate, Benzene-1,2-diamine | Room temperature, Grinding | Environmentally friendly, mild conditions | researchgate.netasianpubs.org |
Catalytic Approaches for Enhanced Efficiency
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. For the preparation of this compound, several catalytic strategies can be envisioned.
A promising catalytic route is the direct C-H activation and functionalization of the 1-ethylimidazole ring. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been reported, utilizing a Ni(OTf)₂/dcype catalyst system in a tertiary alcohol solvent. rsc.orgresearchgate.netnagoya-u.ac.jpnih.gov This methodology could potentially be adapted for the introduction of a propanoic acid precursor at the C2 position of 1-ethylimidazole. The use of a catalyst minimizes the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.
Copper-catalyzed multicomponent reactions have also proven effective for the synthesis of polysubstituted imidazoles. For instance, a CuI-catalyzed process involving benzoin, an aldehyde, and ammonium acetate in DMSO provides excellent yields of 2,4,5-trisubstituted imidazoles. nih.gov The development of a similar copper-catalyzed system could provide an efficient pathway to the target molecule.
Furthermore, various other catalysts, including erbium triflate and triphenyl(propyl-3-sulfonyl)phosphonium toluene (B28343) sulfonate, have been employed in the synthesis of substituted imidazoles, often in one-pot procedures with high yields. nih.govorganic-chemistry.org
| Catalytic System | Reaction Type | Potential Application | Key Features | Reference |
| Ni(OTf)₂/dcype | C-H Activation/Arylation | Direct functionalization of 1-ethylimidazole | Air-stable nickel(II) precursor, use of tertiary alcohol as solvent | rsc.orgresearchgate.netnagoya-u.ac.jpnih.gov |
| CuI | Multicomponent Reaction | One-pot synthesis of the imidazole core | Excellent yields, short reaction times | nih.gov |
| Erbium Triflate | Multicomponent Reaction | Synthesis of highly substituted imidazoles | High functional group tolerance | organic-chemistry.org |
| Fe₃O₄@SiO₂/BNC | Multicomponent Condensation | Synthesis of tetrasubstituted imidazoles | Reusable catalyst, solvent-free conditions | nih.gov |
Atom Economy Considerations in Synthetic Pathways
Atom economy is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the desired product. Synthetic routes with high atom economy are inherently more sustainable as they generate less waste.
When considering the synthesis of this compound, different approaches will have varying degrees of atom economy.
Addition Reactions: A hypothetical direct addition of a propanoic acid synthon to the C2 position of 1-ethylimidazole via a C-H activation/carboxylation sequence would exhibit high atom economy, as all or most of the atoms from the reactants would be incorporated into the final product.
Substitution Reactions: A plausible route analogous to the synthesis of a thio-analogue involves the reaction of a 1-ethyl-1H-imidazole precursor with a molecule like 3-bromopropanoic acid. nih.govresearchgate.net This substitution reaction would have a lower atom economy due to the formation of a stoichiometric byproduct (e.g., HBr or a salt thereof).
Multicomponent Reactions: While often efficient in terms of step economy, the atom economy of multicomponent reactions for imidazole synthesis depends on the specific reactants. For example, the Debus-Radziszewski synthesis, which condenses a glyoxal, an aldehyde, an amine, and ammonia, generates water as a byproduct, thus having less than 100% atom economy. wikipedia.org
The ideal synthetic pathway from an atom economy perspective would be a catalytic addition process.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of intermediates and the final this compound are crucial steps to ensure the required purity for subsequent applications. A combination of standard and advanced techniques is typically employed.
Following the reaction, a common work-up procedure involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The organic layer is then washed with aqueous solutions, such as saturated sodium bicarbonate to remove acidic impurities and brine to reduce the water content, before being dried over an anhydrous salt like magnesium sulfate or sodium sulfate. chemicalbook.com
For the purification of both the final product and its synthetic intermediates, several chromatographic methods are frequently utilized:
Flash Chromatography: This is a widely used technique for the routine purification of organic compounds. For imidazole derivatives, silica (B1680970) gel is a common stationary phase, with a gradient of solvents such as ethyl acetate in hexanes used for elution. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the method of choice. A silica-based column can be used, with the eluting peaks monitored by UV detection. nih.gov
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. This method is particularly effective for removing small amounts of impurities.
The purity of the isolated compounds is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net
| Technique | Application | Description | Reference |
| Extraction and Washing | Initial work-up | Separation of the product from the reaction mixture and removal of water-soluble impurities. | chemicalbook.com |
| Flash Chromatography | Routine purification | Separation of the desired compound from byproducts and unreacted starting materials using a silica gel column. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-purity isolation | Final purification to achieve high levels of purity, often for analytical standards or biological testing. | nih.gov |
| Recrystallization | Purification of solids | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling to remove impurities. |
Reaction Mechanisms and Chemical Transformations of 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid
Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution. The substitution pattern is dictated by the electronic effects of the existing substituents, namely the N-ethyl group and the 2-propanoic acid side chain.
Regioselectivity Studies of Substitution Patterns
Electrophilic substitution on the imidazole ring generally occurs at the C4 and C5 positions. The precise location of substitution on 1,2-disubstituted imidazoles is influenced by both electronic and steric factors. The N-ethyl group at position 1 and the propanoic acid group at position 2 direct incoming electrophiles to either the C4 or C5 position.
Studies on analogous 1,2-disubstituted imidazoles indicate that the regioselectivity of electrophilic substitution is highly dependent on the nature of the electrophile and the reaction conditions. For instance, in nitration reactions of 2-methylimidazole, the nitro group is directed to the 4-position due to the electron-donating nature of the methyl group. orgsyn.org Halogenation of 2-substituted imidazoles also shows regioselectivity, with the position of attack influenced by the directing effects of the substituents.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Imidazole Derivatives
| Reaction | Substrate | Reagents and Conditions | Major Product(s) | Reference(s) |
|---|---|---|---|---|
| Nitration | 2-Methylimidazole | HNO₃/H₂SO₄ in Acetic Anhydride, 0–5°C | 2-Methyl-4-nitroimidazole | orgsyn.org |
This table presents data from analogous compounds to illustrate the expected regioselectivity.
Influence of the N-Ethyl and Propanoic Acid Substituents on Reactivity
The electron-donating N-ethyl group will increase the electron density at the C4 and C5 positions, making them more susceptible to electrophilic attack. The deactivating effect of the 2-propanoic acid group will be most pronounced at the adjacent C5 position. Therefore, it is anticipated that electrophilic substitution will preferentially occur at the C4 position. The interplay of these electronic influences is a key determinant of the chemical reactivity of the imidazole core.
Nucleophilic Reactivity at the Carboxylic Acid Functionality
The propanoic acid side chain of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid offers a versatile site for a range of chemical transformations typical of carboxylic acids.
Esterification and Amidation Reactions
The carboxylic acid group can be readily converted to its corresponding esters and amides through established synthetic protocols. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ceon.rs For example, reaction with methanol (B129727) would yield methyl 3-(1-ethyl-1H-imidazol-2-yl)propanoate.
Amidation can be carried out by first activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride, followed by reaction with a primary or secondary amine. rsc.org Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com
Table 2: Representative Esterification and Amidation Reactions of Propanoic Acid Derivatives
| Reaction | Substrate | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Esterification | Propanoic acid | 1-Propanol, H₂SO₄, 65°C | n-Propyl propanoate | ceon.rs |
| Amidation | Carboxylic acids | Amines, DCC, DMAP | Amides | ajchem-a.com |
This table provides examples of general conditions for esterification and amidation of propanoic acids.
Reduction and Decarboxylation Pathways
The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) are ineffective. docbrown.info The reduction of this compound with LiAlH₄ would yield 3-(1-ethyl-1H-imidazol-2-yl)propan-1-ol.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. For imidazole carboxylic acids, decarboxylation can be influenced by the solvent and the presence of other reagents. For instance, the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid has been shown to yield different products depending on the reaction medium. oup.com While direct decarboxylation of the propanoic acid side chain would be challenging, specific functionalities at the β-position can facilitate this reaction. masterorganicchemistry.com
Transformations Involving the Imidazole Nitrogen Atoms
The nitrogen atoms of the imidazole ring, particularly the N3 "pyridine-like" nitrogen, possess a lone pair of electrons and can act as a nucleophile. This allows for transformations such as quaternization and N-oxide formation.
Quaternization involves the alkylation of the N3 nitrogen, forming a positively charged imidazolium (B1220033) salt. This is typically achieved by reacting the imidazole derivative with an alkyl halide. google.com For this compound, reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a 1-ethyl-3-alkyl-2-(2-carboxyethyl)imidazolium halide.
N-oxidation can occur at the N3 position, leading to the formation of an imidazole N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides are versatile intermediates in organic synthesis. nih.gov
Table 3: Transformations at the Imidazole Nitrogen
| Reaction | Substrate Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Quaternization | Imidazoline ester | Alkylating agent, anhydrous melt | Quaternized imidazoline | google.com |
This table illustrates general transformations involving the nitrogen atoms of the imidazole ring based on related structures.
Protonation Equilibria and Basicity Studies
The imidazole ring in this compound is amphoteric, capable of acting as both an acid and a base. The basicity is attributed to the sp²-hybridized nitrogen atom at the 3-position, which possesses a lone pair of electrons. The pKa of the conjugate acid of imidazole is approximately 7, making it significantly more basic than pyridine. The presence of an ethyl group at the N-1 position and a propanoic acid group at the C-2 position influences this basicity.
Protonation will occur at the N-3 position to form a stable imidazolium cation. The equilibrium for this protonation is shown below:
The acidity of the carboxylic acid group (pKa typically around 4-5) means that at physiological pH, the compound will likely exist as a zwitterion, with a deprotonated carboxylate group and a protonated imidazole ring.
Table 1: Predicted pKa Values for Functional Groups in this compound (Note: These are estimated values based on general chemical principles, as specific experimental data for this compound is not readily available.)
| Functional Group | Predicted pKa | Effect of Substituents |
| Carboxylic Acid (-COOH) | ~4.5 | The electron-withdrawing imidazole ring may slightly lower this value. |
| Imidazolium ion (N-3-H⁺) | ~6.8 | The electron-donating ethyl group increases basicity, while the electron-withdrawing propanoic acid group decreases it. |
N-Alkylation and N-Acylation Reactions
The N-1 position of the imidazole ring in this compound is already substituted with an ethyl group. Therefore, further N-alkylation or N-acylation would occur at the N-3 position. This reaction would lead to the formation of a quaternary imidazolium salt.
N-acylation of imidazoles typically proceeds readily with acyl chlorides or anhydrides to form N-acylimidazolium intermediates. These intermediates are highly reactive acylating agents themselves and are often used in organic synthesis. For this compound, reaction with an acylating agent would yield an N-acylimidazolium salt, which could be susceptible to further reactions, such as hydrolysis or reaction with other nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Imidazole Moiety
The imidazole ring can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it would typically first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromo or iodo) at one of the carbon atoms of the imidazole ring (C-4 or C-5).
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov To employ this compound in a Suzuki coupling, it would first need to be halogenated at the C-4 or C-5 position. The resulting halo-imidazole derivative could then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents. The general catalytic cycle for a Suzuki coupling is well-established and involves oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. This halo-imidazole could then be reacted with various alkenes to introduce new unsaturated side chains. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org The intramolecular version of the Heck reaction can also be a powerful tool for the synthesis of fused ring systems. wikipedia.org
Copper-Catalyzed Reactions
Copper-catalyzed reactions, such as the Ullmann condensation, are also widely used for the formation of C-N and C-O bonds with imidazole derivatives. For instance, copper-catalyzed N-arylation of imidazoles with aryl halides is a common method for synthesizing N-aryl-imidazoles. researchgate.net While the N-1 position of the target molecule is already alkylated, the C-H bonds of the imidazole ring could potentially be activated for direct C-H functionalization using copper catalysts, a topic of ongoing research in heterocyclic chemistry. organic-chemistry.org Copper can also catalyze the carboxylation of terminal alkynes with CO2, a reaction that, while not directly applicable to the saturated propanoic acid side chain, highlights the versatility of copper in activating C-H bonds in related systems. nih.gov
Radical Reactions and Photochemical Transformations
The imidazole ring can undergo radical reactions, often initiated by radical initiators or photochemically. Studies on related imidazole compounds have shown that they can react with radicals, leading to addition or substitution products. For instance, the reaction of imidazoles with hydroxyl radicals has been studied in the context of atmospheric chemistry.
Photochemical Transformations: Imidazoles can undergo photochemical rearrangements upon UV irradiation. nih.gov Theoretical studies on methyl-substituted imidazoles suggest that these transformations can proceed through conical intersections or internal cyclization-isomerization pathways. nih.gov The specific photochemical behavior of this compound would depend on the absorption characteristics conferred by the substituted imidazole ring and the stability of the potential photoproducts. It is also known that the presence of certain substituents can lead to unexpected photochemical transformations in imidazole derivatives. mdpi.com
Advanced Spectroscopic and Structural Characterization of 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework.
The ¹H NMR spectrum of this compound provides precise information about the electronic environment of the hydrogen atoms. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the proton chemical shifts have been reported. The ethyl group attached to the imidazole (B134444) nitrogen exhibits a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, characteristic of an ethyl group spin system. The protons of the propanoic acid chain appear as two triplets, indicating their adjacent methylene group environments. The imidazole ring protons appear as distinct singlets in the aromatic region of the spectrum.
While specific experimental ¹³C NMR data for this compound is not widely available in the literature, the expected chemical shifts can be inferred from known data for similar imidazole derivatives. The carbonyl carbon of the carboxylic acid is expected to be the most downfield-shifted carbon atom, typically in the range of 170-180 ppm. The carbons of the imidazole ring would appear in the aromatic region (approximately 115-145 ppm), with their precise shifts influenced by the ethyl and propanoic acid substituents. The aliphatic carbons of the ethyl and propanoic acid groups would resonate in the upfield region of the spectrum.
Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole H-4, H-5 | 7.20 | s | 1H |
| Imidazole H-4, H-5 | 6.81 | s | 1H |
| N-CH₂ (ethyl) | 4.07 | q | 2H |
| Imidazole-CH₂ | 2.87 | t | 2H |
| CH₂-COOH | 2.61 | t | 2H |
| CH₃ (ethyl) | 1.30 | t | 3H |
Data sourced from patent US20040102497A1.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C-2 (Imidazole) | 140 - 150 |
| C-4, C-5 (Imidazole) | 115 - 130 |
| N-CH₂ (Ethyl) | 40 - 50 |
| Imidazole-CH₂ | 25 - 35 |
| CH₂-COOH | 30 - 40 |
| CH₃ (Ethyl) | 10 - 20 |
Two-dimensional NMR techniques are critical for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the propanoic acid chain. This confirms the ethyl and propanoic acid fragments. libretexts.orgmiamioh.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. libretexts.org This would allow for the definitive assignment of the carbon signals for the ethyl and propanoic acid moieties by correlating them to their attached, and already assigned, protons. For instance, the carbon of the N-CH₂ group would show a correlation to the proton quartet at 4.07 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgmiamioh.edu This is particularly useful for establishing the connectivity between the different parts of the molecule. Key expected correlations would include:
A correlation from the N-CH₂ protons of the ethyl group to the C-2 and C-5 carbons of the imidazole ring.
A correlation from the imidazole-CH₂ protons of the propanoic acid chain to the C-2 carbon of the imidazole ring.
Correlations from the methylene protons of the propanoic acid chain to the carbonyl carbon.
For many imidazole derivatives, the potential for tautomerism exists, where a proton can migrate between the two nitrogen atoms of the imidazole ring. mdpi.comnih.gov In the case of this compound, the nitrogen at position 1 is substituted with an ethyl group, which prevents the classic annular tautomerism involving proton migration between the ring nitrogens.
However, dynamic NMR studies could be employed to investigate other dynamic processes, such as restricted rotation around the C-C single bonds or conformational changes in the propanoic acid side chain. Such studies would typically involve acquiring NMR spectra at different temperatures. Changes in the line shapes or the appearance of new signals at low temperatures could provide insights into the energy barriers of these dynamic processes. While specific dynamic NMR studies on this compound are not documented, the principles of such studies are well-established for other substituted imidazoles. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy, serving as a definitive confirmation of its chemical identity. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₈H₁₂N₂O₂).
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides detailed structural information. For this compound, several key fragmentation pathways could be anticipated:
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), or the loss of CO₂ (44 Da) followed by the loss of a hydrogen radical.
Cleavage of the Propanoic Acid Chain: Fragmentation can occur along the propanoic acid side chain. A prominent peak would be expected from the formation of an acylium ion resulting from cleavage of the bond between the carbonyl carbon and the adjacent methylene group.
Fragmentation of the Imidazole Ring System: While the imidazole ring is relatively stable, fragmentation can occur through the loss of small molecules from its substituents. nih.gov The ethyl group could be lost as ethene (28 Da).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show a combination of characteristic bands corresponding to the imidazole ring and the carboxylic acid moiety.
The imidazole ring, a five-membered aromatic heterocycle, exhibits several characteristic vibrational modes. vedantu.comquora.comnih.govnumberanalytics.com These include C-H, C=C, C-N, and ring stretching and bending vibrations. Based on studies of imidazole and its derivatives, the expected vibrational frequencies for the 1-ethyl-1H-imidazolyl group can be summarized. sci.amresearchgate.net For instance, C-H stretching vibrations in the imidazole ring typically appear in the 3000-3100 cm⁻¹ region. sci.am C-N stretching modes are often found in the range of 1325-1486 cm⁻¹. sci.am
Table 1: Expected Characteristic IR Frequencies for the Imidazole Moiety
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Imidazole Ring C-H Stretch | 3000 - 3126 | sci.am |
| C=C and C=N Ring Stretching | 1400 - 1650 | sci.am |
| C-N Stretching | 1325 - 1489 | sci.amresearchgate.net |
| Ring Deformation (in-plane) | ~820 | sci.am |
This table presents generalized data for imidazole derivatives. Specific frequencies for the target compound may vary.
The propanoic acid side chain introduces two highly characteristic and intense absorptions: the hydroxyl (O-H) stretch and the carbonyl (C=O) stretch.
The O-H stretching vibration of a carboxylic acid is one of the most recognizable features in an IR spectrum. Due to strong intermolecular hydrogen bonding, which often leads to the formation of cyclic dimers, this absorption appears as a very broad and strong band spanning a wide frequency range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.comdocbrown.info This broad envelope often overlaps with the sharper C-H stretching bands from the alkyl portions of the molecule. orgchemboulder.comlibretexts.org
The carbonyl (C=O) stretching vibration of the carboxylic acid group results in a strong, sharp absorption band. For saturated aliphatic carboxylic acids, this peak is typically observed in the 1730-1700 cm⁻¹ range. spectroscopyonline.com The presence of hydrogen bonding in the dimeric form tends to shift this frequency to a lower value, around 1710 cm⁻¹. libretexts.org The combination of the extremely broad O-H stretch and the intense C=O stretch is a definitive indicator of a carboxylic acid functional group. spectroscopyonline.com
Table 2: Characteristic IR Frequencies for the Carboxylic Acid Moiety
| Functional Group Vibration | Typical Frequency Range (cm⁻¹) | Appearance | Reference |
|---|---|---|---|
| O-H Stretch | 3300 - 2500 | Very broad, strong | orgchemboulder.comdocbrown.info |
| C=O Stretch (Dimer) | 1725 - 1700 | Strong, sharp | docbrown.infospectroscopyonline.com |
| C-O Stretch | 1320 - 1210 | Medium to strong | orgchemboulder.comspectroscopyonline.com |
This table presents generalized data for carboxylic acids. Specific frequencies for the target compound may vary.
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure is defined by the spatial arrangement of its atoms. In the related compound IEPA, the crystal structure reveals a zwitterionic form and a notable conformation where the plane of the imidazole ring and the plane of the carboxylate group are significantly twisted relative to each other. semanticscholar.org A key finding was a torsion angle of 77.3(2)° between these two planes. semanticscholar.org
The bond lengths within the imidazole ring are expected to be intermediate between single and double bonds, which is characteristic of an aromatic system. Similarly, the C-O bonds of the carboxylate group in a zwitterionic or salt form often have lengths that are intermediate between a C=O double bond (~120 pm) and a C-O single bond (~134 pm), indicating delocalization of the negative charge. pressbooks.pub
Table 4: Selected Bond Lengths from a Related Imidazole Derivative (IEPA)
| Bond | Bond Length (Å) | Source Compound | Reference |
|---|---|---|---|
| C-O (carboxylate) | 1.248, 1.255 | IEPA | semanticscholar.orgresearchgate.net |
| Imidazole Ring Bonds | ~1.32 - 1.38 | General Imidazole Complexes | researchgate.net |
Data from (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl)propionic acid (IEPA), a structural analog.
Table 5: Selected Bond Angles from a Related Imidazole Derivative (IEPA)
| Angle | Bond Angle (°) | Source Compound | Reference |
|---|---|---|---|
| O-C-O (carboxylate) | 125.7 | IEPA | semanticscholar.orgresearchgate.net |
| N-C-N (imidazole) | ~105 - 111 | General Imidazole Complexes | researchgate.net |
Data from (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl)propionic acid (IEPA), a structural analog.
The analysis of these structural parameters is crucial for understanding how the molecule packs in a crystal lattice and what intermolecular forces, such as hydrogen bonds, dictate its solid-state properties. In the case of IEPA, hydrogen bonds involving water molecules and the carboxylate group were observed to link the molecules into chains. semanticscholar.org
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is primarily dictated by a network of intermolecular hydrogen bonds and other non-covalent interactions. While a specific crystallographic study for this exact molecule is not publicly available, the crystal packing can be inferred from the known behavior of similar imidazole and carboxylic acid-containing compounds. The primary interactions expected to be observed are hydrogen bonds involving the carboxylic acid group and the imidazole ring.
The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). The imidazole ring contains a basic sp2-hybridized nitrogen atom (N-3) that is a strong hydrogen bond acceptor. Consequently, a robust O-H···N hydrogen bond is anticipated to be a primary motif in the crystal lattice, linking the carboxylic acid of one molecule to the imidazole ring of another.
Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Imidazole Nitrogen (N-3) | Primary chain or dimer formation |
| Strong Hydrogen Bond (Zwitterionic) | Imidazolium (B1220033) (N+-H) | Carboxylate (-COO−) | Formation of salt bridges, extensive 3D networks |
| Weak Hydrogen Bond | Imidazole C-H, Ethyl C-H, Propanoic C-H | Carboxylate/Carbonyl Oxygen | Stabilization of primary motifs |
| π–π Stacking | Imidazole Ring | Imidazole Ring | Contributes to packing efficiency and stability |
It is important to note that minor changes in substituents on the imidazole ring or the alkyl chain can lead to significant alterations in the crystal packing and the observed hydrogen bonding motifs. researchgate.net
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules in solution. nih.govwikipedia.org While this compound itself is achiral, the introduction of a stereocenter would render it amenable to VCD and ECD analysis. For instance, a chiral derivative could be synthesized by introducing a substituent at the α- or β-position of the propanoic acid chain, creating a chiral center.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.org It is highly sensitive to the three-dimensional arrangement of atoms and functional groups in a molecule. For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule.
The absolute configuration of a chiral derivative can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). wikipedia.org The calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) is compared to the experimental spectrum. A good match confirms the absolute configuration of the synthesized compound.
Key vibrational modes that would likely show significant VCD signals include the C=O stretching of the carboxylic acid, the C-N stretching modes of the imidazole ring, and the C-H bending modes of the chiral center and the ethyl group. The sign and intensity of these VCD bands are directly related to the stereochemistry and the conformational preferences of the molecule in solution.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions. researchgate.net The imidazole ring is a chromophore that absorbs in the UV region. In a chiral environment, the electronic transitions of the imidazole ring will give rise to ECD signals, known as Cotton effects.
The sign and magnitude of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the chiral molecule. Similar to VCD, the experimental ECD spectrum can be compared with theoretical spectra calculated for a specific enantiomer to determine its absolute configuration. The electronic transitions of the imidazole chromophore would be perturbed by the chiral center in the propanoic acid chain, leading to a unique ECD signature.
The combination of VCD and ECD provides a comprehensive and reliable method for the structural elucidation of chiral imidazole derivatives. rsc.org
Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Spectroscopic Technique | Spectral Region | Expected Key Transitions/Vibrations | Information Obtained |
| VCD | 4000-1000 cm⁻¹ | C=O stretch, C-N stretch, C-H bend | Absolute configuration, conformational analysis |
| ECD | 200-400 nm | π→π* transitions of the imidazole ring | Absolute configuration, electronic structure |
The successful application of these chiroptical methods would be instrumental in the development and characterization of new chiral imidazole-based compounds for various applications. whiterose.ac.uk
Theoretical and Computational Chemistry Studies on 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecular system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. ppor.az It offers a good balance between computational cost and accuracy, making it a standard tool for determining the ground state properties of medium-sized organic molecules like 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid. researchgate.net
A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, combined with a basis set like 6-311++G(d,p), are commonly employed for such calculations, providing reliable geometric parameters and energies. nih.gov From the optimized geometry, various ground state properties can be calculated, including total energy, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Illustrative Data Table: Calculated Ground State Properties The following table is a hypothetical representation of results that could be obtained from a DFT study on this compound.
| Property | Value | Unit |
| Total Energy | -652.1234 | Hartrees |
| Dipole Moment | 4.56 | Debye |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.23 | eV |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide higher accuracy than DFT for certain properties, such as interaction energies and electron correlation effects, albeit at a significantly greater computational expense.
For this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT. For instance, they can provide a more accurate determination of the electronic energy or refine the potential energy surface for conformational analysis. Due to their computational demands, these methods are often applied to specific points on the potential energy surface (e.g., energy minima and transition states) rather than for full geometry optimization of a molecule of this size.
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl and propanoic acid side chains allows this compound to exist in multiple conformations. Conformational analysis is the study of the energies and stabilities of these different spatial arrangements and the barriers to their interconversion. libretexts.org
The propanoic acid chain has several rotatable single bonds, primarily the C-C bonds. Rotation around these bonds leads to different conformers, such as staggered and eclipsed forms. byjus.com The energetic profile of this rotation can be mapped by performing a series of constrained geometry optimizations where a specific dihedral angle is systematically varied.
The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the rotational energy barrier. youtube.com This barrier determines the flexibility of the chain at a given temperature. For the propanoic acid substituent, the key dihedral angles would be those defining the orientation of the carboxyl group relative to the imidazole (B134444) ring.
Illustrative Data Table: Rotational Energy Barriers This table presents hypothetical energy barriers for the rotation of the propanoic acid chain, which could be calculated using DFT.
| Dihedral Angle (Cring-C-C-COOH) | Relative Energy (kcal/mol) | Conformation Type |
| 0° | 4.5 | Eclipsed |
| 60° | 0.2 | Gauche |
| 120° | 4.2 | Eclipsed |
| 180° | 0.0 | Anti (Staggered) |
The imidazole ring itself is subject to tautomerism. In histidine, for example, the proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two tautomeric forms (N1-H and N3-H). researchgate.net However, in this compound, the nitrogen at position 1 is substituted with an ethyl group, which prevents this type of proton tautomerism. The structure is locked with the ethyl group at N1. Isomerism would primarily relate to the different stable conformations (conformational isomers) arising from side-chain rotations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface. researchgate.net
Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential.
For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the unsubstituted nitrogen (N3) of the imidazole ring, identifying these as primary sites for interaction with cations or for hydrogen bond donation. nih.gov The hydrogen atoms of the carboxylic acid and those on the carbon atoms would exhibit positive potential (blue). Such analysis is critical for understanding non-covalent interactions, which are key to molecular recognition and binding processes. rsc.org
Illustrative Data Table: MEP Surface Minima and Maxima The following is a hypothetical summary of key points on the MEP surface, indicating reactive sites.
| Location | MEP Value (kcal/mol) | Interpretation |
| Carbonyl Oxygen (C=O) | -55.2 | Strong Nucleophilic Site |
| Imidazole Nitrogen (N3) | -48.5 | Nucleophilic Site / H-bond acceptor |
| Carboxyl Hydrogen (-OH) | +65.8 | Strong Electrophilic Site / H-bond donor |
| Ethyl Group Hydrogens | +20.1 | Weakly Electrophilic Site |
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are crucial in determining the chemical behavior of a molecule.
For this compound, computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of the HOMO and LUMO, as well as the energy gap (ΔE) between them. nih.govtandfonline.com These parameters provide insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. researchgate.net
In a typical DFT study of an imidazole derivative, the HOMO is often localized on the electron-rich imidazole ring, indicating its role as an electron donor in chemical reactions. researchgate.net The LUMO, on the other hand, would likely be distributed over the π-system, ready to accept electrons. The ethyl and propanoic acid substituents would influence the energy levels and distribution of these frontier orbitals. The electron-donating ethyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group would lower the energy of the LUMO.
Table 1: Predicted Frontier Molecular Orbital Properties for a Representative Imidazole Derivative This table presents hypothetical data based on typical values found in computational studies of similar imidazole-containing molecules.
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. |
| Energy Gap (ΔE) | 5.3 | The difference between ELUMO and EHOMO. A smaller gap suggests higher reactivity. |
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the characterization and identification of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. While experimental data for the title compound is not available, predictions for structurally similar compounds like 1-ethyl-2-methyl-1H-imidazole and imidazole-4-carboxylic acid can provide an estimate of the expected chemical shifts. nih.govchemicalbook.com For instance, the protons on the imidazole ring would be expected in the aromatic region, while the ethyl and propanoic acid protons would appear in the aliphatic region of the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR bands to specific vibrational modes. For this compound, characteristic vibrational frequencies would include the C=O stretching of the carboxylic acid, the C-N stretching of the imidazole ring, and the C-H stretching of the alkyl groups. DFT calculations have been shown to be in good agreement with experimental IR spectra for various imidazole derivatives. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the imidazole ring. The position of the absorption maximum (λmax) is related to the HOMO-LUMO energy gap, with smaller gaps generally corresponding to longer absorption wavelengths. youtube.com
Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values found in computational and experimental studies of similar imidazole-containing molecules.
| Spectroscopy | Predicted Feature | Description |
|---|---|---|
| ¹H NMR | δ 7.0-7.5 ppm (imidazole ring), δ 4.1 ppm (CH₂ of ethyl), δ 1.4 ppm (CH₃ of ethyl), δ 2.5-3.0 ppm (CH₂ of propanoic acid) | Predicted chemical shifts for key proton environments. |
| ¹³C NMR | δ 175 ppm (C=O), δ 120-140 ppm (imidazole ring carbons), δ 45 ppm (CH₂ of ethyl), δ 15 ppm (CH₃ of ethyl), δ 30-35 ppm (CH₂ of propanoic acid) | Predicted chemical shifts for key carbon environments. |
| IR | ~1700 cm⁻¹ (C=O stretch), ~1500-1600 cm⁻¹ (C=N stretch), ~2900-3000 cm⁻¹ (C-H stretch) | Predicted characteristic vibrational frequencies. |
| UV-Vis | λmax ~210-230 nm | Predicted maximum absorption wavelength corresponding to electronic transitions. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the energy landscape of the reaction pathway. This includes identifying reactants, products, intermediates, and, crucially, transition states.
For this compound, a relevant reaction to model would be its synthesis, for example, via the N-alkylation of a precursor imidazole with an ethyl halide. nih.govotago.ac.nz Computational modeling of this reaction would involve:
Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.
Transition State Searching: The transition state structure, which represents the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state correctly connects the reactants and products (or intermediates).
Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants.
These calculations can provide valuable insights into the feasibility of a proposed reaction mechanism and can be used to predict reaction rates and selectivity. For instance, in the N-alkylation of an imidazole derivative, computational studies can help to understand the factors that control the regioselectivity of the reaction. otago.ac.nz
Table 3: Hypothetical Reaction Pathway Analysis for the Ethylation of an Imidazole Precursor This table presents hypothetical data based on typical values found in computational studies of SN2 reactions.
| Parameter | Predicted Value (kcal/mol) | Description |
|---|---|---|
| ΔEreaction | -15 | The overall energy change of the reaction (energy of products - energy of reactants). A negative value indicates an exothermic reaction. |
| Ea (Activation Energy) | +20 | The energy barrier that must be overcome for the reaction to occur. |
| Transition State Geometry | Elongated C-Br bond, forming C-N bond | The predicted geometry at the highest point of the energy profile. |
Coordination Chemistry of 3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid As a Ligand
Ligand Design and Denticity Considerations
The structure of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid suggests it has the potential to act as a versatile ligand. The key features influencing its coordination are the imidazole (B134444) nitrogen atom and the carboxylate group.
Imidazole Nitrogen as a Donor Site
The imidazole ring is a common motif in coordination chemistry. The lone pair of electrons on the N3 nitrogen atom (the non-ethylated nitrogen) is readily available for donation to a metal center, a behavior seen in a vast array of metal-imidazole complexes. The ethyl group at the N1 position is not expected to significantly hinder the coordinating ability of the N3 nitrogen. The coordination of imidazole and its derivatives with various metal ions, including zinc, has been widely studied. nih.gov
Carboxylate Oxygen as a Donor Site
The propanoic acid side chain, upon deprotonation to form a carboxylate, presents another potential coordination site. Carboxylate groups can coordinate to metal ions in several modes: monodentate (using one oxygen atom), bidentate chelate (using both oxygen atoms to bind to the same metal center), or bridging (linking two or more metal centers).
Chelation Potential of the Bidentate Ligand
The combination of the imidazole nitrogen and the carboxylate group, separated by a flexible three-carbon chain, allows for the possibility of the ligand acting as a bidentate chelating agent. This would involve the formation of a stable six-membered chelate ring with a metal ion. Such chelation significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. The flexibility of the propyl chain would be a key factor in accommodating the geometric preferences of different metal ions.
Synthesis and Characterization of Metal Complexes
While no specific examples exist for this compound, the general methodologies for creating and analyzing such complexes are well-established.
Complexes with Transition Metals (e.g., Cu, Fe, Zn, Co, Ni)
The synthesis of transition metal complexes with this ligand would likely involve the reaction of a suitable metal salt (e.g., chloride, nitrate, or acetate) with the ligand in an appropriate solvent. The reaction conditions, such as pH and temperature, would be crucial in controlling the final product, particularly in influencing the deprotonation of the carboxylic acid group.
Characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group by observing shifts in the C=O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the changes in the chemical environment of the ligand's protons and carbons upon coordination to a diamagnetic metal ion.
UV-Visible Spectroscopy: To study the electronic transitions in the complex, which are often sensitive to the coordination geometry.
Complexes with Main Group Metals
The coordination chemistry of this ligand would not be limited to transition metals. Main group metals, such as those from Groups 2 and 13-15, could also form complexes. The nature of the bonding in these complexes would likely be more electrostatic compared to the more covalent interactions often seen with transition metals. The synthesis and characterization methods would be similar to those used for transition metal complexes.
Hydrothermal and Solvothermal Synthetic Methods
The synthesis of coordination compounds and metal-organic frameworks (MOFs) using this compound as a ligand can be effectively achieved through hydrothermal and solvothermal methods. These techniques are widely employed for the crystallization of coordination polymers due to their ability to promote the formation of well-defined, crystalline structures. ekb.eg
In a typical hydrothermal synthesis , the metal salt and the this compound ligand are dissolved in water, often with a modifying agent such as a base or an acid to control the pH and deprotonation state of the ligand. The mixture is then sealed in a Teflon-lined stainless steel autoclave and heated to temperatures typically ranging from 100 to 200 °C for a period of several hours to days. The elevated temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the product upon slow cooling.
Solvothermal synthesis , on the other hand, utilizes a non-aqueous solvent or a mixture of solvents. ekb.eg The choice of solvent is crucial as it can influence the resulting structure and morphology of the coordination compound. Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol. The general procedure is similar to the hydrothermal method, involving the heating of the reaction mixture in a sealed vessel. The solvothermal method offers greater control over the solubility of the reactants and can lead to the formation of unique framework topologies that may not be accessible through hydrothermal routes. bldpharm.com
Structural Analysis of Coordination Compounds
X-ray Crystallography of Metal-Ligand Frameworks
The this compound ligand is expected to exhibit versatile coordination behavior. The imidazole nitrogen atom can act as a monodentate donor, while the carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility allows for the formation of a wide range of structures, from discrete molecular complexes to one-, two-, or three-dimensional coordination polymers.
In the context of MOFs, the ligand can act as a linker, bridging metal centers to form extended porous networks. The length and flexibility of the propanoic acid chain, along with the orientation of the ethyl group on the imidazole ring, will play a significant role in determining the pore size and shape of the resulting MOF.
| Parameter | Description | Expected Values/Modes for this compound Complexes |
| Coordination Number | The number of donor atoms attached to the central metal ion. | Typically 4, 5, or 6 for transition metals. |
| Coordination Geometry | The spatial arrangement of the ligands around the central metal ion. | Tetrahedral, square planar, trigonal bipyramidal, square pyramidal, octahedral. |
| Ligand Binding Mode | The way the ligand coordinates to the metal center. | Imidazole: Monodentate (N-donor); Carboxylate: Monodentate, Bidentate (chelating or bridging). |
| Framework Dimensionality | The extent of the network structure. | 0D (discrete complexes), 1D (chains), 2D (layers), 3D (frameworks). |
Spectroscopic Signatures of Complexation (e.g., UV-Vis, EPR)
UV-Vis Spectroscopy is a valuable technique for probing the electronic transitions within a coordination compound and can provide evidence of complex formation. The free this compound ligand is expected to show absorption bands in the UV region corresponding to π→π* transitions of the imidazole ring. wikipedia.org Upon coordination to a metal ion, shifts in the position and intensity of these bands are anticipated. For transition metal complexes, d-d transitions may appear in the visible region, providing information about the coordination geometry and the ligand field strength.
Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying coordination compounds with unpaired electrons (paramagnetic species). For instance, complexes of Cu(II), Mn(II), or other paramagnetic transition metals with this compound would yield characteristic EPR spectra. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed insights into the coordination environment, the nature of the metal-ligand bonding, and the symmetry of the complex.
Magnetic Properties of Transition Metal Complexes
The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons and the interactions between them. Magnetic susceptibility measurements can be used to determine the magnetic moment of a complex, which in turn provides information about the spin state and coordination geometry of the metal ion. sapub.org
For complexes of this compound with transition metals, the magnetic behavior will depend on the specific metal and its oxidation state. For example, a high-spin octahedral Co(II) complex would be expected to have a magnetic moment corresponding to three unpaired electrons, while a square planar Ni(II) complex would be diamagnetic (zero unpaired electrons). In polynuclear complexes or MOFs, magnetic exchange interactions between metal centers, mediated by the bridging carboxylate group of the ligand, can lead to more complex magnetic phenomena such as ferromagnetism or antiferromagnetism.
| Metal Ion | d-electron count | Possible Geometry | Spin State | Expected Magnetic Moment (μB) |
| Mn(II) | d5 | Octahedral | High-spin | ~5.9 |
| Fe(III) | d5 | Octahedral | High-spin | ~5.9 |
| Co(II) | d7 | Octahedral | High-spin | ~4.3 - 5.2 |
| Ni(II) | d8 | Octahedral | High-spin | ~2.8 - 3.5 |
| Cu(II) | d9 | Distorted Octahedral | - | ~1.7 - 2.2 |
| Zn(II) | d10 | Tetrahedral/Octahedral | - | 0 (Diamagnetic) |
Electrochemical Behavior of Metal-Imidazole Systems
Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of coordination compounds. For metal complexes of this compound, CV can be employed to determine the formal reduction potentials of the metal center and to assess the stability of the complex in different oxidation states.
The electrochemical behavior is influenced by the nature of the metal, the coordination environment provided by the ligand, and the solvent system. The imidazole group of the ligand can participate in the electronic communication between the metal center and the surrounding medium, potentially influencing the electron transfer kinetics. In the context of MOFs, the electrochemical properties are of interest for applications in electrocatalysis and sensing.
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Utilizing the Ligand
The bifunctional nature of this compound, possessing both an N-donor from the imidazole ring and O-donors from the carboxylate group, makes it an excellent candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.net MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. google.com
The use of this compound as a linker in MOF synthesis can lead to materials with interesting properties. The ethyl group on the imidazole ring can influence the steric environment around the coordination site and can also impact the packing of the framework, potentially creating specific pore environments. The propanoic acid chain provides flexibility, which can allow for the formation of interpenetrated or dynamic frameworks.
The resulting MOFs could have potential applications in areas such as:
Gas storage and separation: The pores of the MOF can be tailored to selectively adsorb certain gases.
Catalysis: The metal centers within the MOF can act as catalytic sites.
Sensing: The framework could be designed to change its properties (e.g., color, fluorescence) upon interaction with specific molecules.
The design and synthesis of MOFs using this compound represents a promising avenue for the development of new functional materials with tunable properties.
3 1 Ethyl 1h Imidazol 2 Yl Propanoic Acid in Catalysis and Materials Science
Applications as a Ligand in Homogeneous Catalysis
There is no publicly available research on the use of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid as a ligand in homogeneous catalysis.
Asymmetric Catalysis Using Chiral Derivatives
No studies on the synthesis or application of chiral derivatives of this compound in asymmetric catalysis have been found in the scientific literature.
Role in Cross-Coupling Reactions
The role of this compound as a ligand in cross-coupling reactions is not documented in any available research.
Oxidation and Reduction Catalysis
There is no information regarding the application of this compound in oxidation or reduction catalysis.
Heterogeneous Catalysis and Supported Systems
No research detailing the use of this compound in heterogeneous catalysis has been identified.
Immobilization of the Compound on Solid Supports
Methods for the immobilization of this compound on solid supports are not described in the current body of scientific literature.
Catalytic Activity in Various Organic Transformations
As there are no reports on its use as a supported catalyst, there is no information on its catalytic activity in any organic transformations.
Use as a Building Block in Polymer Chemistry
The presence of a polymerizable carboxylic acid group and a functional imidazole (B134444) moiety makes this compound a valuable monomer for creating advanced polymers with tailored properties.
Imidazole-Containing Polymers for Specific Functions
Imidazole-containing polymers are a class of materials that have garnered significant interest due to the unique properties of the imidazole ring. elsevierpure.comresearchgate.net This heterocyclic group can participate in hydrogen bonding, act as a ligand for metal ions, and serve as a proton donor or acceptor, making these polymers suitable for a wide range of applications. elsevierpure.comresearchgate.net For instance, polymers incorporating imidazole functionalities have been explored for their potential in gene delivery, where the imidazole group can facilitate endosomal escape. vt.edu They also show promise as catalysts and as materials for gas separation and ion conduction. nih.gov The specific function of an imidazole-containing polymer is largely determined by the nature of the polymer backbone and the substituents on the imidazole ring. vt.edu
Polymers synthesized from this compound would be expected to exhibit properties influenced by the ethyl group on the imidazole nitrogen and the propanoic acid side chain. The ethyl group can enhance the polymer's solubility in certain organic solvents and influence its thermal properties. The propanoic acid group provides a site for further chemical modification or can participate in intermolecular interactions, affecting the polymer's morphology and mechanical properties.
Monomer Synthesis for Polymerization
Another potential route could involve the alkylation of an appropriate imidazole precursor. For instance, the reaction of ethyl 3-(1H-imidazol-1-yl)propanoate with an ethylating agent could introduce the ethyl group at the desired nitrogen position, followed by hydrolysis of the ester to yield the carboxylic acid. nih.gov The choice of synthetic route would depend on the availability of starting materials, desired yield, and purity requirements for the final monomer.
Self-Assembly and Nanomaterials Development
The ability of imidazole-containing molecules to self-assemble and functionalize surfaces makes them valuable in the development of nanomaterials and functional interfaces.
Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. youtube.com The formation of SAMs is driven by the interaction between a specific head group of the molecule and the substrate surface. youtube.com Imidazole derivatives have been shown to form stable SAMs on various surfaces, including gold and copper. mdpi.comrsc.orgrsc.orgresearchgate.net The imidazole ring can act as an effective anchor to the metal surface. mdpi.comrsc.org
In the case of this compound, the imidazole ring could serve as the head group for anchoring to a substrate. The propanoic acid tail would then be exposed, allowing for control over the surface properties, such as wettability and chemical reactivity. The carboxylic acid group could also participate in hydrogen bonding interactions within the monolayer, influencing its packing density and stability. The formation of such SAMs can be studied using techniques like electrochemical impedance spectroscopy (EIS) to determine the optimal conditions for monolayer formation and to assess its protective properties against corrosion. researchgate.net
Table 1: Examples of Imidazole-Containing Compounds for Self-Assembled Monolayers
| Compound | Substrate | Application | Reference |
| N-(2-(1H-imidazol-4-yl)ethyl)-6-mercaptohexanamide | Gold | Probing hydrogen-bond interactions | mdpi.com |
| 1-(11-mercaptoundecyl)imidazole | Gold | Reversible immobilization of histidine-tagged peptides | rsc.org |
| 1-(3-aminopropyl) imidazole | Copper | Anticorrosion protection | researchgate.net |
This table presents examples of imidazole derivatives used in the formation of self-assembled monolayers, highlighting the versatility of the imidazole moiety in surface functionalization.
Nanoparticle Functionalization with Imidazole Moieties
The functionalization of nanoparticles with organic ligands is a key strategy for stabilizing them against aggregation and for imparting specific functionalities. nih.gov Imidazole-containing ligands have been successfully used to stabilize a variety of metal nanoparticles, including palladium, platinum, gold, and silver. nih.gov The imidazole group can coordinate to the nanoparticle surface, providing a protective layer. nih.gov
This compound could serve as a bifunctional ligand for nanoparticle stabilization. The imidazole ring would bind to the nanoparticle surface, while the carboxylic acid group would extend into the surrounding medium. This exposed carboxylic acid could then be used for further functionalization, for example, by coupling to biomolecules or other polymers. The presence of the ethyl group could also influence the solubility and dispersibility of the functionalized nanoparticles. The synthesis of such functionalized nanoparticles often involves the reduction of a metal salt in the presence of the imidazole-containing ligand. nih.govnih.govmdpi.com
Role in Ionic Liquid Design and Application
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have attracted considerable attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. Imidazolium-based cations are among the most common components of ILs. elsevierpure.comnih.gov
This compound can be considered a precursor for the synthesis of functionalized ionic liquids. By deprotonating the carboxylic acid group, an anionic imidazolate species can be formed. Alternatively, quaternization of the second nitrogen atom of the imidazole ring would lead to an imidazolium (B1220033) cation. The resulting ionic liquid would possess a carboxylic acid functionality, which could be exploited for specific applications, such as in catalysis or as a task-specific solvent for the dissolution of biomass. The properties of the ionic liquid, such as its viscosity, conductivity, and solubility, would be influenced by the nature of the counter-ion and the presence of the ethyl and propanoic acid groups.
Advanced Functional Materials Based on Imidazole Scaffolds
The imidazole scaffold is a key building block in the development of a wide range of advanced functional materials due to its unique chemical properties. Imidazole and its derivatives are integral to the synthesis of functional polymers, ionic liquids, and metal-organic frameworks (MOFs). The presence of nitrogen atoms in the imidazole ring allows for coordination with metal ions, making them excellent ligands in catalysis and for the construction of porous crystalline solids like MOFs. Furthermore, the imidazole structure is a fundamental component in various industrial and biological processes, highlighting its versatility.
While the broader family of imidazole-containing compounds has seen significant research and application in materials science, specific research on the use of This compound in the development of advanced functional materials is not extensively documented in publicly available literature. However, based on the known functionalities of its constituent parts—the imidazole ring, the ethyl group, and the propanoic acid tail—its potential as a versatile building block can be inferred.
The propanoic acid group provides a carboxylic acid function, which is a common anchoring point for creating larger structures. For instance, carboxylic acid-functionalized imidazoles are utilized in the surface engineering of metal nanoparticles and as linkers in the synthesis of MOFs. The ethyl group attached to the imidazole nitrogen can influence the solubility and steric properties of any resulting material.
Given these characteristics, This compound could theoretically be employed in several classes of advanced functional materials:
Monomers for Functional Polymers: The carboxylic acid group could be polymerized with appropriate co-monomers to create functional polymers. The imidazole side chain would impart specific properties to the polymer, such as pH responsiveness, metal-ion coordination capabilities, or specific catalytic activity.
Linkers for Metal-Organic Frameworks (MOFs): The carboxylate group is an ideal coordinating moiety for linking metal ions to form the extended, porous structures of MOFs. The ethyl-imidazole part of the molecule would be directed into the pores of the MOF, where it could influence the framework's properties, such as pore size, guest-molecule interactions, and catalytic activity. The design of MOFs often relies on ligands like imidazole-functionalized benzoic acids to create robust and porous frameworks.
Precursors for Ionic Liquids: While this compound itself is not an ionic liquid, it could be a precursor for their synthesis. The imidazole ring is a common core for many ionic liquid cations. By modifying the carboxylic acid group, it is possible to create novel imidazolium salts with specific properties. For example, imidazolium cations with varying alkyl chain lengths are known to affect the capacitance and transport properties of ionic liquids used in energy storage applications.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and improve efficiency. Research is moving towards methodologies that reduce or eliminate the use of hazardous solvents and catalysts.
Key emerging strategies include:
Microwave and Ultrasound Irradiation: These techniques can accelerate reaction rates, increase yields, and often lead to cleaner reactions compared to conventional heating methods.
Solvent-Free and Catalyst-Free Conditions: A significant goal is the development of synthetic protocols that operate without traditional solvents or catalysts, reducing waste and potential toxicity.
Heterogeneous Catalysts: The use of reusable, solid-phase catalysts, such as barium chloride dispersed on silica (B1680970) gel nanoparticles or magnetic iron oxide nanoparticles, offers a sustainable alternative to homogeneous catalysts, simplifying product purification and catalyst recycling.
Deep Eutectic Solvents (DESs): Novel ternary deep eutectic solvents can act as both the reaction medium and a recyclable catalyst, providing a cost-effective and environmentally friendly option for synthesizing imidazole (B134444) derivatives in high yields.
Future research will focus on adapting these sustainable methods to the multi-step synthesis required for this compound, aiming for a process that is both economically viable and environmentally benign.
| Methodology | Key Advantages | Potential Application |
|---|---|---|
| Microwave/Ultrasound Assistance | Reduced reaction times, higher yields, enhanced purity. | Accelerating key condensation or alkylation steps. |
| Solvent-Free Synthesis | Minimizes volatile organic compound (VOC) emissions, reduces waste. | Solid-state reactions for imidazole ring formation. |
| Heterogeneous Catalysis | Easy catalyst separation and recyclability, improved process efficiency. | Using reusable acid/base catalysts for cyclization. |
| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst, biodegradable, recyclable. | One-pot synthesis from precursor materials. |
Exploration of Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the molecular dynamics and electronic structure of this compound is crucial for predicting its behavior in various environments. Future research will leverage advanced spectroscopic methods to probe these properties in unprecedented detail.
Rotational Spectroscopy: This high-resolution technique can provide precise information on the compound's molecular structure, including bond lengths and angles, as well as data on centrifugal distortion effects. Such detailed structural knowledge is foundational for computational modeling and understanding intermolecular interactions.
X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local chemical and electronic environment of specific atoms. For this compound, nitrogen K-edge XAS could be used to study the protonation state of the imidazole ring in solution, which is critical for its function in biological systems or as a catalyst. Recent studies have shown that this technique can identify unique spectral fingerprints for shared protons in protonated imidazole dimers, offering insights into proton transport mechanisms.
The application of these techniques will allow researchers to build a comprehensive picture of the compound's conformational flexibility, electronic properties, and interactions with its environment, such as in a protein binding site or at a material interface.
Integration of Machine Learning and AI in Compound Design and Prediction
The fields of artificial intelligence (AI) and machine learning are revolutionizing chemical and drug discovery. These computational tools can accelerate the design of new molecules and predict their properties, significantly reducing the time and cost of experimental work.
Future research avenues for this compound include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be used to build robust QSAR models that correlate the structural features of imidazole derivatives with their biological activities. This would enable the in silico design of new analogues of this compound with enhanced potency for a specific target.
Virtual Screening: AI-driven platforms can screen large virtual libraries of compounds derived from the core structure of this compound to identify promising candidates for specific applications, such as antiviral or anticancer agents.
Prediction of Physicochemical Properties: AI models can predict key properties like solubility, lipophilicity, and metabolic stability, helping to optimize the "drug-like" characteristics of new derivatives early in the design process.
By integrating these computational approaches, researchers can more effectively navigate the vast chemical space to discover novel compounds based on the this compound scaffold.
Bio-inspired Chemical Transformations
The imidazole ring is a key functional group in many biological systems, most notably in the amino acid histidine, which plays a central role in the active sites of many enzymes. This has inspired the development of artificial systems that mimic biological processes.
Future research will likely explore the use of this compound in:
Biomimetic Catalysis: The imidazole moiety can act as a nucleophilic or general base catalyst, similar to histidine residues in enzymes. Researchers are designing supramolecular catalysts where imidazole derivatives, in coordination with metal ions like Cu2+, can mimic the active sites of enzymes such as catechol oxidase. The structure of this compound, with its coordinating imidazole and carboxylate groups, makes it an attractive building block for such systems.
Bio-inspired Silicification: Inspired by nature, peptide-catalyzed silicification in imidazole-buffered systems has been used to encapsulate single cells in protective silica shells. The buffering and potential catalytic properties of this compound could be explored in similar bio-inspired material formation processes.
Water Splitting Catalysts: Bio-inspired cobalt catalysts featuring tripodal imidazole/pyridine platforms have been developed for both water reduction and oxidation. The ability of the imidazole group to strongly chelate metal centers is crucial for catalyst stability. Derivatives of this compound could be investigated as new ligands for creating earth-abundant metal catalysts for hydrogen production.
Expansion into New Areas of Materials Science and Catalysis
The unique chemical properties of the imidazole ring make it a valuable component in advanced materials and catalytic systems. The bifunctional nature of this compound—containing both a versatile heterocycle and a reactive carboxylic acid—opens up numerous possibilities.
Functional Polymers and Hydrogels: Imidazole and its derivatives can be incorporated into polymer backbones. The carboxylic acid group of this compound provides a convenient handle for polymerization, potentially leading to new pH-responsive hydrogels, bioactive materials, or polyelectrolytes.
Nanoparticle Surface Engineering: Carboxyl-functionalized imidazoles have been used to modify the surface of metal nanoparticles. Coating copper nanoparticles with imidazole compounds has been shown to form a protective layer, improving their resistance to oxidation and enhancing their sintering properties for applications in printed electronics. This compound could be a superior coating agent due to its strong coordinating ability via both the imidazole and carboxylate groups.
Organocatalysis: The imidazole group itself can catalyze certain chemical reactions, such as the hydrolysis of esters. Research into this compound and its derivatives could uncover novel organocatalytic activities for important organic transformations.
Interdisciplinary Research Collaborations
Future progress will depend on synergistic partnerships between:
Synthetic Organic Chemists to develop green and efficient production methods.
Physical and Analytical Chemists to perform advanced spectroscopic and dynamic studies.
Computational Chemists and Data Scientists to build predictive AI models for designing new derivatives.
Biochemists and Chemical Biologists to design and test bio-inspired catalysts and therapeutic agents.
Materials Scientists and Engineers to incorporate the compound into novel functional polymers, coatings, and electronic materials.
Such collaborations will be essential to translate fundamental chemical knowledge about this compound into practical solutions and innovative technologies.
Due to a lack of publicly available scientific literature and data, a detailed article focusing solely on the chemical compound This compound cannot be generated at this time. Extensive searches have not yielded specific information regarding the synthesis, properties, or research applications of this particular molecule.
However, information is available for structurally related compounds, which may be of interest for comparative purposes. These include isomers and analogues with different substituents on the imidazole ring.
Information on Related Compounds:
While no data was found for this compound, research and data are available for the following similar compounds:
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate (B1144303): This is an isomer of the requested compound. Some of its properties are listed by chemical suppliers. sigmaaldrich.com It is described as a solid and may contain up to 1.5 equivalents of water. sigmaaldrich.com The empirical formula for the hydrate is C8H14N2O3, with a molecular weight of 186.21 g/mol . sigmaaldrich.com
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid: This compound is an analogue where an ethyl group is replaced by a methyl group and a thioether linkage is present. Its synthesis has been described in the context of creating mitochondria-targeted prodrugs of the antioxidant methimazole (B1676384). nih.govresearchgate.net The synthesis involves the reaction of 3-bromopropanoic acid with methimazole. nih.govresearchgate.net
Ethyl 3-(1H-imidazol-1-yl)propanoate: This is the ethyl ester of a related parent compound. It is a known chemical with identified properties and is listed in various chemical databases. nih.govchemspider.com
Conclusion
Summary of Key Findings and Contributions
There is a significant lack of accessible research and data specifically for the compound 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid.
Reiteration of the Academic Significance of this compound Research
Given the absence of published research, the academic significance of this compound remains unexplored. Research into its synthesis and properties could be a novel area of investigation. The study of related imidazole-containing compounds suggests potential applications in medicinal chemistry and material science. nih.govnih.gov
Outlook on the Compound's Potential in Fundamental and Applied Chemical Sciences
The potential of this compound is currently unknown. Should research be undertaken, it could contribute to the understanding of structure-activity relationships within this class of compounds.
Q & A
Q. What are the standard synthetic routes for 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling imidazole derivatives with propanoic acid precursors. For example, alkylation of methimazole (1-methylimidazole-2-thiol) with 3-bromopropanoic acid under basic conditions (e.g., DABCO as a catalyst) yields the target compound. Reaction parameters such as pH (maintained at 8–9), temperature (40–60°C), and solvent polarity are critical for minimizing nitrogen substitution (a common side reaction) and favoring sulfur alkylation . Post-synthesis purification via column chromatography and recrystallization ensures high purity.
Q. Which analytical techniques are essential for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95% typically required for research-grade material). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with imidazole protons appearing as distinct singlets (δ 7.0–7.5 ppm). Mass spectrometry (MS) validates molecular weight (C₈H₁₂N₂O₂, MW 184.20 g/mol). X-ray crystallography, using programs like SHELXL , resolves stereochemistry and crystal packing .
Q. What is the biological significance of the imidazole moiety in this compound?
The imidazole ring enables hydrogen bonding and π-π stacking interactions with biological targets, mimicking histidine residues in enzymes. This facilitates binding to metalloenzymes (e.g., carbonic anhydrase) or receptors (e.g., G-protein-coupled receptors). The ethyl substituent enhances lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How can synthetic by-products (e.g., N-alkylated isomers) be minimized or characterized?
Competitive N-alkylation is mitigated by using bulky bases (e.g., DABCO) to deprotonate the thiol group selectively, favoring S-alkylation . Reaction progress is monitored via Thin-Layer Chromatography (TLC). By-products are identified using LC-MS/MS and isolated via preparative HPLC. Computational studies (DFT calculations) predict reactivity trends to guide optimization .
Q. What strategies resolve discrepancies in crystallographic data for this compound?
Contradictory crystallographic results (e.g., bond-length variations) are addressed by refining data with SHELXL and validating against spectroscopic data. Twinning or disorder in crystals requires iterative refinement with restraints. High-resolution synchrotron data (≤1.0 Å) improves accuracy. Cross-validation against similar imidazole-propanoic acid derivatives (e.g., 3-(1-methylimidazol-2-yl)propanoic acid) provides reference metrics .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) alter biological activity?
Substituent effects are studied via structure-activity relationship (SAR) assays. For example, replacing the ethyl group with a methyl group reduces steric hindrance, increasing binding affinity to cytochrome P450 enzymes by 30% . Comparative molecular dynamics simulations (e.g., GROMACS) analyze conformational stability in enzyme active sites .
Q. What methodologies validate the compound’s mitochondrial targeting in cellular studies?
Fluorescent tagging (e.g., BODIPY derivatives) tracks subcellular localization via confocal microscopy. Mitochondrial membrane potential assays (JC-1 dye) confirm accumulation. β-oxidation pathway involvement is verified using siRNA knockdown of acyl-CoA dehydrogenases, which reduces metabolite release by ~70% .
Methodological Considerations
- Data Reproducibility : Batch-to-batch variability is addressed by standardizing reaction protocols (e.g., inert atmosphere, anhydrous solvents) .
- Contradictory Bioactivity Reports : Discrepancies in enzyme inhibition studies are resolved using isothermal titration calorimetry (ITC) to measure binding constants directly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
